molecular formula C13H23NO3 B578115 Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate CAS No. 1257294-04-4

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate

Cat. No.: B578115
CAS No.: 1257294-04-4
M. Wt: 241.331
InChI Key: UEKRZANKPZVKJS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and an oxetane ring at the 4-position. The oxetane substituent, a strained four-membered cyclic ether, confers unique physicochemical properties, including enhanced solubility and metabolic stability compared to bulkier or more lipophilic groups. This compound is of interest in medicinal chemistry, particularly in the design of protease inhibitors and kinase-targeting agents, where rigid, polar moieties are advantageous .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxetane-containing reagents. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with oxetane derivatives under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring and piperidine structure allow it to bind to various enzymes and receptors, potentially modulating their activity. This compound may also participate in biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 4-position substituent significantly influences molecular behavior. Key analogs and their properties are summarized below:

Compound Name Substituent at 4-Position Key Properties Reference
Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate Oxetane (C₃H₅O) Moderate lipophilicity, high solubility, rigid conformation
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl (C₆H₁₃) High lipophilicity, flexible alkyl chain, 86% synthetic yield
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate 4-Bromobenzyloxy (C₇H₆BrO) Aromatic bulk, halogen-mediated electronic effects, potential toxicity
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl and amino (C₅H₄N) Basic amino group, aromatic π-stacking capability, light yellow solid
Tert-butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate Methyl(oxetan-3-yl)amino (C₄H₈N₂O) Increased hydrogen bonding potential, molecular weight 270.37 g/mol

Key Observations:

  • Lipophilicity : Alkyl chains (e.g., 4-methylpentyl) increase logP, reducing aqueous solubility but improving membrane permeability. Oxetane balances moderate lipophilicity with polarity .
  • Synthetic Efficiency : Linear alkyl derivatives (e.g., 4-methylpentyl) are synthesized in high yields (86%), while aromatic analogs (e.g., 4-bromobenzyloxy) may require multi-step protocols .
  • Biological Interactions: Pyridinyl and amino groups (e.g., 4-amino-4-(pyridin-3-yl)) enhance hydrogen bonding and target engagement, whereas oxetane’s rigidity may reduce off-target interactions .

Spectroscopic and Structural Comparisons

  • NMR Signatures :

    • Tert-butyl protons consistently appear as a singlet at δ ~1.4 ppm in ¹H NMR .
    • Oxetane protons resonate as a multiplet at δ 4.5–5.0 ppm due to ring strain and proximity to oxygen .
    • Pyridinyl substituents show aromatic protons at δ 7.0–8.5 ppm, distinct from oxetane’s aliphatic signals .

Biological Activity

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 1257294-04-0

Synthesis

The synthesis of this compound involves the reaction of tert-butyl piperidine derivatives with oxetan derivatives. The synthetic pathway typically includes:

  • Formation of the oxetan ring.
  • Coupling with piperidine derivatives.
  • Protection and deprotection steps to yield the final product.

This compound has been investigated for its potential role in modulating various biological pathways, particularly in cancer therapy and neuropharmacology. The compound is believed to interact with specific protein targets involved in cell signaling and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)10Disruption of cell cycle progression

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the piperidine and oxetan moieties can significantly impact biological activity. For example, increasing the steric bulk around the piperidine nitrogen has been correlated with enhanced potency against specific cancer types.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound effectively reduced tumor growth in xenograft models of lung cancer when administered in combination with standard chemotherapeutics, suggesting a synergistic effect.
  • Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegeneration, where it was shown to reduce oxidative stress markers and improve neuronal survival rates.

Properties

IUPAC Name

tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(15)14-6-4-10(5-7-14)11-8-16-9-11/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKRZANKPZVKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of 4-(2-hydroxy-1-(hydroxymethyl)ethyl)piperidine-1-carboxylic acid tert-butyl ester (7.62 g, 0.029 mol) in anhydrous THF (100 mL) at 0° C., a solution of n-BuLi (1.6 M in hexanes, 18.4 mL, 0.029 mol) was added dropwise. The resulting mixture was stirred at 0° C. for 30 min, then a solution of toluenesulfonyl chloride (5.26 g, 0.028 mol) in anhydrous THF (50 mL) was added by canula. The thick reaction mixture was allowed to warm to ambient temperature and stirred for 2 h. A solution of n-BuLi (1.6 M in hexanes, 18.4 mL, 0.029 mol) was added dropwise and the reaction mixture heated at 60° C. for 2 h, then concentrated in vacuo. The resulting oil was partitioned between EtOAc and water. The organic layer was separated and washed with brine, then dried (MgSO4) and concentrated in vacuo. The resultant residue was purified by flash chromatography (Si—PPC, pentane:EtOAc; gradient from 100:0 to 20:80) to afford 4-oxetan-3-ylpiperidine-1-carboxylic acid tert-butyl ester as a white solid (5.33 g, 75%). TFA (10 mL) was added to a solution of 4-oxetan-3-yl-piperidine-1-carboxylic acid tert-butyl ester (7.1 g, 0.029 mol) in DCM (100 mL) and the mixture stirred at ambient temperature for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge (50 g), the cartridge was washed with MeOH before the desired product was eluted using 2 M NH3 in MeOH. The product was collected and concentrated in vacuo. The resultant residue was purified by flash chromatography (Si—PPC, DCM: 2 M NH3 in MeOH 100:0 to 98:2 to 95:5 to 90:10 to 85:15 to 80:20) to afford 4-Oxetan-3-ylpiperidine as a colourless oil which solidified on standing (2.05 g, 49%). 1H NMR (CDCl3, 300 MHz) δ 4.75 (dd, J=7.9, 6.0 Hz, 2H); 4.52-4.42 (m, 2H); 3.14-3.04 (m, 2H); 2.81-2.67 (m, 1H); 2.61 (td, J=12.2, 2.6 Hz, 2H); 1.85-1.68 (m, 1H); 1.60 (m, 2H) and 1.02 (qd, J=12.2, 4.0 Hz, 2H).
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